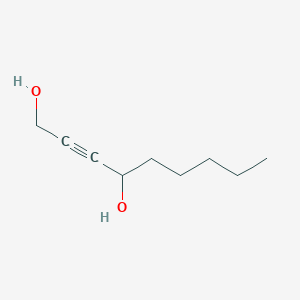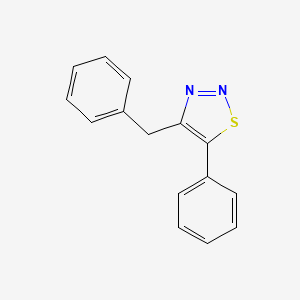
1,2,3-Thiadiazole, 5-phenyl-4-(phenylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3-Thiadiazole, 5-phenyl-4-(phenylmethyl)- is a heterocyclic compound that belongs to the thiadiazole family. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicine, agriculture, and materials science. The unique structure of 1,2,3-thiadiazole, 5-phenyl-4-(phenylmethyl)-, which includes a thiadiazole ring fused with phenyl and phenylmethyl groups, contributes to its distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-thiadiazole, 5-phenyl-4-(phenylmethyl)- typically involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride. This reaction leads to the formation of the thiadiazole ring, which is then characterized using various spectroscopic methods such as UV, FT-IR, 13C-NMR, and 1H-NMR .
Industrial Production Methods
While specific industrial production methods for 1,2,3-thiadiazole, 5-phenyl-4-(phenylmethyl)- are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of efficient catalysts and optimized reaction parameters can enhance yield and purity, making the process suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
1,2,3-Thiadiazole, 5-phenyl-4-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced derivatives.
Substitution: The thiadiazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thiadiazole derivatives. These products can exhibit different biological and chemical properties, making them valuable for further research and applications .
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of 1,2,3-thiadiazole, 5-phenyl-4-(phenylmethyl)- involves its interaction with various molecular targets and pathways:
DNA Replication: The compound can disrupt DNA replication processes, leading to the inhibition of bacterial and cancer cell growth.
Enzyme Inhibition: It can inhibit specific enzymes involved in metabolic pathways, contributing to its antimicrobial and anticancer activities.
Cell Membrane Interaction: The compound’s lipophilic nature allows it to interact with cell membranes, affecting cell permeability and function.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole: Known for its broad spectrum of biological activities, including antimicrobial and anticancer properties.
1,2,4-Thiadiazole: Used in the development of antibiotics and other therapeutic agents.
1,2,5-Thiadiazole:
Uniqueness
1,2,3-Thiadiazole, 5-phenyl-4-(phenylmethyl)- stands out due to its unique substitution pattern, which enhances its biological activity and chemical stability. The presence of phenyl and phenylmethyl groups contributes to its distinct properties, making it a valuable compound for further research and development .
Properties
CAS No. |
104705-42-2 |
|---|---|
Molecular Formula |
C15H12N2S |
Molecular Weight |
252.3 g/mol |
IUPAC Name |
4-benzyl-5-phenylthiadiazole |
InChI |
InChI=1S/C15H12N2S/c1-3-7-12(8-4-1)11-14-15(18-17-16-14)13-9-5-2-6-10-13/h1-10H,11H2 |
InChI Key |
MDKAQXCFCDLGFM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(SN=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




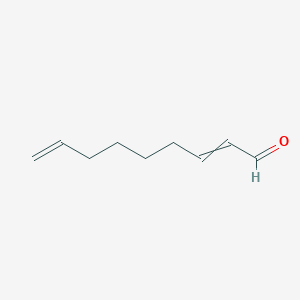


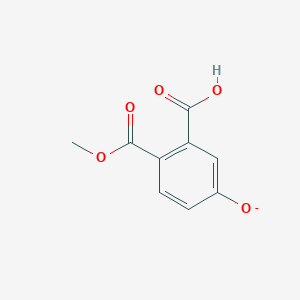
![Cyclopentyl(phenyl)[2-(piperidin-1-yl)ethyl]silanol](/img/structure/B14331089.png)


![9-(Propan-2-yl)-10-sulfanylidenedihydro-2H,6H-10lambda~5~-[1,3,2]diazaphosphinino[2,1-b][1,3,2]oxazaphosphinine-6,8(7H,9H,10H)-dione](/img/structure/B14331129.png)
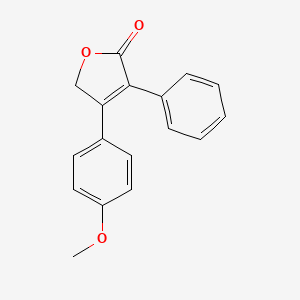
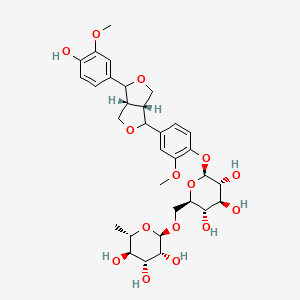
![Octahydro-3H-pyrrolo[1,2-a]azepin-3-one](/img/structure/B14331152.png)
